molecular formula C12H21NO2 B13679141 1-Boc-3-cyclopropylpyrrolidine

1-Boc-3-cyclopropylpyrrolidine

Cat. No.: B13679141
M. Wt: 211.30 g/mol
InChI Key: CKHQKOIQJQVRQY-UHFFFAOYSA-N
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Description

1-Boc-3-cyclopropylpyrrolidine is a chemical compound with the molecular formula C12H21NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopropyl group attached to the third carbon of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-cyclopropylpyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-cyclopropylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-cyclopropylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-3-cyclopropylpyrrolidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Boc-3-cyclopropylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Boc-3-cyclopropylpyrrolidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific organic molecules and pharmaceuticals that require such structural features .

Properties

IUPAC Name

tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-6-10(8-13)9-4-5-9/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHQKOIQJQVRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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